molecular formula C18H19N5O3S B12035479 3-(4-ethoxyphenyl)-4-[(2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione CAS No. 624725-63-9

3-(4-ethoxyphenyl)-4-[(2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione

Cat. No.: B12035479
CAS No.: 624725-63-9
M. Wt: 385.4 g/mol
InChI Key: LTLALMHAKOLGCM-YBFXNURJSA-N
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Description

3-(4-ethoxyphenyl)-4-[(2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-4-[(2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione typically involves the following steps:

    Formation of the hydrazone intermediate: This step involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization with 4-ethoxyphenyl isothiocyanate to form the triazole ring.

    Thione formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

    Reduction: Reduction reactions may target the triazole ring or the hydrazone linkage.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitro groups, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology

    Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may be studied for its effectiveness against various pathogens.

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical research.

Medicine

    Drug Development: The compound may be explored for its potential as a therapeutic agent in the treatment of diseases such as cancer, infections, and inflammatory conditions.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Pharmaceuticals: Applications in the formulation of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-4-[(2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione would depend on its specific biological target. Generally, triazole derivatives exert their effects by interacting with enzymes, receptors, or other biomolecules, leading to inhibition or modulation of their activity. The compound may target specific pathways involved in cell growth, metabolism, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family, known for its antifungal and antimicrobial properties.

    Fluconazole: A well-known triazole derivative used as an antifungal medication.

    Voriconazole: Another triazole antifungal agent with a broad spectrum of activity.

Uniqueness

3-(4-ethoxyphenyl)-4-[(2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other triazole derivatives. Its combination of ethoxy, hydroxy, and methoxy groups, along with the hydrazone linkage, makes it a compound of interest for further research and development.

Properties

CAS No.

624725-63-9

Molecular Formula

C18H19N5O3S

Molecular Weight

385.4 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-4-[(2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H19N5O3S/c1-3-26-14-9-7-12(8-10-14)17-20-21-18(27)23(17)22-19-11-13-5-4-6-15(25-2)16(13)24/h4-11,22,24H,3H2,1-2H3,(H,21,27)/b19-11+

InChI Key

LTLALMHAKOLGCM-YBFXNURJSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=C(C(=CC=C3)OC)O

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=C(C(=CC=C3)OC)O

Origin of Product

United States

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